molecular formula C18H20N4O3 B6769610 N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B6769610
M. Wt: 340.4 g/mol
InChI Key: XIGVQFFVOFTJSY-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound with a unique structure that combines elements of cinnoline, azetidine, and cyclopropane

Properties

IUPAC Name

N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-22-14-6-4-3-5-13(14)16(23)15(20-22)18(25)21-9-12(10-21)19-17(24)11-7-8-11/h3-6,11-12H,2,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGVQFFVOFTJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)N3CC(C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.

    Coupling with Cyclopropanecarboxamide: The final step involves coupling the azetidine-cinnoline intermediate with cyclopropanecarboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cinnoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or cinnoline derivatives.

Scientific Research Applications

N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving azetidine and cinnoline derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-ethyl-4-oxocinnoline-3-carbonyl)azetidin-3-yl]cyclopropanecarboxamide: shares similarities with other azetidine and cinnoline derivatives.

    Azetidine-3-carboxamide: Similar in structure but lacks the cinnoline core.

    Cinnoline-3-carboxamide: Contains the cinnoline core but lacks the azetidine ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological and chemical properties not found in simpler analogs.

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